Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate
Overview
Description
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is a useful research compound. Its molecular formula is C11H8BrF3O3 and its molecular weight is 325.08 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate (CAS Number: 104222-46-0) is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8BrF3O3
- Molecular Weight : 325.08 g/mol
- Synthesis : The compound is synthesized through a multi-step reaction involving various reagents such as LDA and isopropylmagnesium chloride under controlled conditions .
Pharmacological Profile
This compound exhibits notable biological activities that can be categorized into several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. In vitro studies show varying minimum inhibitory concentrations (MICs) against different bacterial strains.
Bacterial Strain | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 0.10 |
Escherichia coli | 0.05 |
Pseudomonas aeruginosa | 0.15 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm its efficacy and safety .
2. Cytotoxicity
The compound's cytotoxic effects have been evaluated in several cancer cell lines. In a study examining its effects on human cancer cells, it was found to induce apoptosis through mitochondrial pathways. The presence of trifluoromethyl groups is believed to enhance the lipophilicity of the compound, facilitating cellular uptake and subsequent cytotoxic effects.
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Preliminary data indicate that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to significant interactions with other pharmaceuticals.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Interaction : By inhibiting key metabolic enzymes, the compound can disrupt essential biochemical pathways in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptosis by activating caspases and disrupting mitochondrial membrane potential.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study demonstrated that the compound exhibited a broad spectrum of antibacterial activity with lower MIC values compared to standard antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity in Cancer Research
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism was linked to its ability to induce oxidative stress within the cells .
Properties
IUPAC Name |
ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVGWDMALRZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442252 | |
Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-46-0 | |
Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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